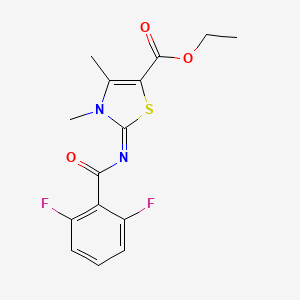

(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

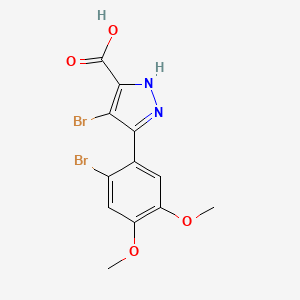

The compound is a derivative of 2,6-difluorobenzoyl chloride , which is a fluorinated building block used in chemical synthesis . The compound also seems to contain a thiazole ring, which is a type of heterocyclic compound that often exhibits biological activity.

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2,6-difluorobenzoyl chloride with other reagents . For example, 2,6-difluorobenzoyl chloride can react with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate . This product can then react with polyfluoroaromatic amines to give the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as X-ray crystallography, NMR, MS, and IR . The presence of the thiazole ring and the 2,6-difluorobenzoyl group would likely be key features of the structure.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on the conditions and reagents used. For example, the 2,6-difluorobenzoyl group could potentially react with nucleophiles, and the thiazole ring could potentially undergo reactions at the nitrogen or sulfur atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, 2,6-difluorobenzoyl chloride is a liquid at room temperature with a density of 1.404 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Larocque et al. (2011) discusses the synthesis and characterization of a related imino-N-heterocyclic carbene, highlighting its applications in coordination with early transition metals. Such compounds, including the one you're interested in, could be valuable in developing metal halide complexes for industrial applications like ethylene polymerisation (Larocque, Badaj, Dastgir & Lavoie, 2011).

Photolysis in Amines and Alcohols

- Research by Ang & Prager (1992) explores the photolysis of related compounds in various amines and alcohols. This kind of study is crucial in understanding the behavior of such compounds under different conditions and could lead to insights into their potential applications in chemical synthesis and industry (Ang & Prager, 1992).

Versatile Intermediates in Heterocycle Synthesis

- Honey et al. (2012) present ethyl 2-diazo compounds as versatile intermediates for synthesizing a wide range of trifluoromethyl heterocycles. The application of such intermediates in synthesizing diverse heterocycles, including thiazoles, indicates the potential use of your compound in advanced organic synthesis and pharmaceutical research (Honey, Pasceri, Lewis & Moody, 2012).

One-Pot Synthesis Methods

- Alvarez-Ibarra et al. (1989) describe a one-pot synthesis method for related 2-methylthio-1,3-oxazoles. This research underlines the importance of developing efficient synthesis methods for complex molecules, potentially including the compound (Alvarez-Ibarra, Mendoza, Orellana & Quiroga, 1989).

Anticancer Activity

- A study by Osmaniye et al. (2018) on benzothiazole derivatives, a structurally similar class of compounds, reveals their potential as anticancer agents. This suggests that the compound you're interested in might also have applications in medicinal chemistry, specifically in the development of new anticancer drugs (Osmaniye, Levent, Karaduman, Ilgın, Özkay & Kaplancıklı, 2018).

Synthesis of Novel Compounds

- Research by Mohamed (2021) on the synthesis of new benzo[4,5]thiazolo pyridine derivatives, using similar methodologies, emphasizes the compound's relevance in the synthesis of novel organic molecules, which could have various industrial and pharmaceutical applications (Mohamed, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(2,6-difluorobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O3S/c1-4-22-14(21)12-8(2)19(3)15(23-12)18-13(20)11-9(16)6-5-7-10(11)17/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSGDLCLMMMXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=C(C=CC=C2F)F)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2725477.png)

![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2725478.png)

![3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride](/img/structure/B2725481.png)

![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2725483.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2725486.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2725487.png)

![N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2725489.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one](/img/structure/B2725496.png)

![4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2725498.png)